
1,3-Dimethylpyridin-2(1H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpyridin-2(1H)-imine, also known as Luminol, is a chemical compound that exhibits chemiluminescence when it undergoes an oxidation reaction. This property has made it a valuable tool in scientific research for detecting the presence of certain molecules, such as blood, in forensic investigations. In
Wirkmechanismus
When 1,3-Dimethylpyridin-2(1H)-imine undergoes an oxidation reaction, it is converted to an excited state. This excited state then emits light as it returns to its ground state. The oxidation reaction can be triggered by the presence of certain molecules, such as hydrogen peroxide or superoxide anions, which react with the compound to produce the excited state.
Biochemische Und Physiologische Effekte
1,3-Dimethylpyridin-2(1H)-imine has no known biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dimethylpyridin-2(1H)-imine as a chemiluminescent probe is its high sensitivity. It can detect the presence of certain molecules at very low concentrations. However, one limitation is that it requires an oxidizing agent to trigger the oxidation reaction. This can limit its use in certain biological systems where the presence of an oxidizing agent could interfere with the experiment.
Zukünftige Richtungen
1,3-Dimethylpyridin-2(1H)-imine has potential applications in a variety of fields, including medical diagnostics and environmental monitoring. Future research could focus on developing new methods for synthesizing the compound, improving its sensitivity and selectivity, and exploring its use in different biological systems. Additionally, research could focus on developing new chemiluminescent probes with different properties to expand the range of molecules that can be detected.
Synthesemethoden
1,3-Dimethylpyridin-2(1H)-imine is synthesized by reacting 3-nitrophthalic acid with urea to form 3-nitrophthalimide. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then cyclized using potassium hydroxide to form 1,3-Dimethylpyridin-2(1H)-imine.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpyridin-2(1H)-imine has been widely used in scientific research as a chemiluminescent probe for detecting the presence of certain molecules. It is commonly used in forensic investigations to detect the presence of blood at crime scenes. It has also been used in the detection of superoxide anions, hydrogen peroxide, and singlet oxygen in biological systems.
Eigenschaften
CAS-Nummer |
107971-05-1 |
|---|---|
Produktname |
1,3-Dimethylpyridin-2(1H)-imine |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
InChI-Schlüssel |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
Kanonische SMILES |
CC1=CC=CN(C1=N)C |
Synonyme |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
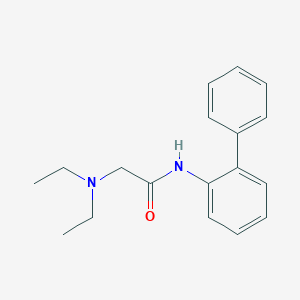
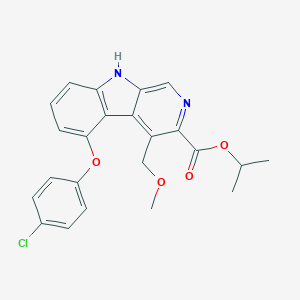
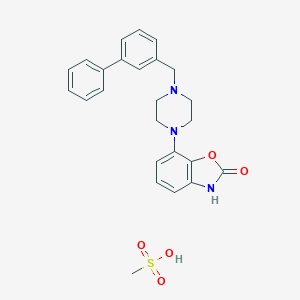
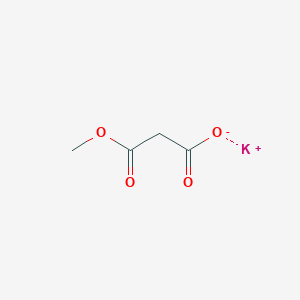
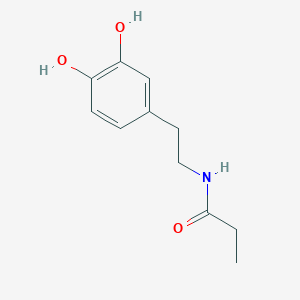
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
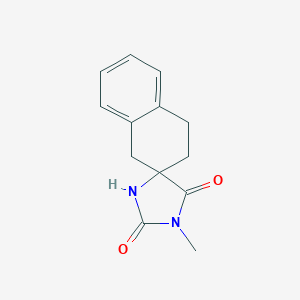
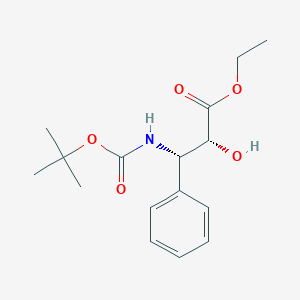

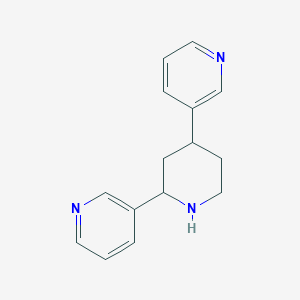
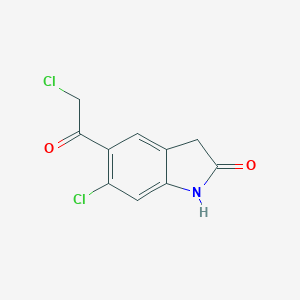
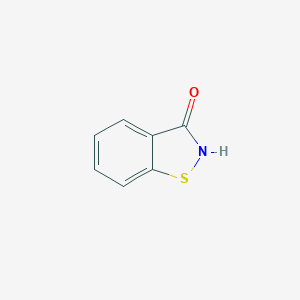
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)